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Compound Name:
yl)morpholine
CAS No.: 39213-05-3
Cat. No.: B1621710

Executive Summary

4-(2-Chloroquinazolin-4-yl)morpholine (CAS: 39213-05-3) is the dominant kinetic product
formed from the nucleophilic aromatic substitution (

) of 2,4-dichloroquinazoline. It serves as a "privileged structure" in medicinal chemistry,
particularly for Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

Its primary value lies in its asymmetric reactivity: the C4-morpholine group acts as a stable
hinge-binding element, while the C2-chlorine atom remains a reactive "warhead" for
downstream diversification (e.g., Suzuki coupling or Buchwald-Hartwig amination). This guide
compares it against its regioisomers and functional analogs to assist in scaffold selection.

Mechanistic Basis & Regioselectivity

To understand the performance differences, one must understand the formation mechanism.
The quinazoline ring is electrophilic, but the C4 position is significantly more reactive than C2
due to the greater electron deficiency at C4 (closer to the N3 nitrogen and less sterically
hindered for initial attack).

Reaction Pathway Diagram
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The following graph illustrates the kinetic selectivity that favors the formation of the title
compound over its isomer or the bis-product.

Selectivity Logic

C4 is ~10-100x more reactive than C2
due to N3 inductive effect.
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Figure 1: Regioselective synthesis pathway. The green path represents the optimized route to
the title compound.

Side-by-Side Analysis: Target vs. Alternatives
Regioisomer Comparison

The most critical distinction is between the C4-morpholine (Target) and the C2-morpholine
(Isomer).
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4-(2-Chloroquinazolin-4- 2-Morpholino-4-
Feature _ : .
yl)morpholine (Target) chloroquinazoline (Isomer)
Structure Morpholine at C4, Cl at C2 Morpholine at C2, Cl at C4
High Yield (>85%) via direct Difficult. Requires blocking C4
Synthetic Access or using 2,4-difluoro precursors
at 0°C. with specific catalysts.

Moderate. The C2-Cl is less

o electrophilic than C4-Cl,
Reactivity of ClI ] very unstable and prone to
allowing controlled 2nd step

High. The remaining C4-Cl is

hydrolysis.
substitution. yaroly

Solvent Front. C2-morpholine

Ki Bindi Hinge Binder. C4-morpholine usually points towards solvent;
inase Bindin
J often mimics ATP's adenine. C4-Cl must be substituted to
bind hinge.

_ PI3K/mTOR Inhibitors (e.g., PI-  Less common; used in specific
Primary Use S
103 analogs). dual inhibitors.

Analog Comparison (C4-Substitution Variants)

When designing a library, researchers often swap the morpholine for other amines.
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Analog Solubility (logP) Metabolic Stability Application Note
) Standard. Best
) High. Ether oxygen .
4-Morpholino Balanced (Low) ) o balance of solubility
reduces lipophilicity.
and potency for PI3K.
Used if H-bond
o ) ) - Moderate. Prone to )
4-Piperidinyl High (Lipophilic) o acceptor (O) is
oxidation. ) o
detrimental to binding.
Linker. The free NH
) ) - Low. Exposed NH is allows attachment of
4-Piperazinyl Low (Hydrophilic) ) o )
reactive. solubilizing tails or
PROTAC linkers.
EGFR Standard. (e.g.,
Gefitinib). Targets
4-Anilino High (Aromatic) Moderate. different pocket region

(hydrophobic back-
pocket).

Experimental Protocol: Optimized Synthesis

Objective: Synthesize 4-(2-Chloroquinazolin-4-yl)morpholine with <1% bis-substituted

impurity.

Rationale: The reaction is exothermic. Temperature control is the single most important factor

to prevent the "runaway" double substitution.

Protocol Steps

» Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq, 5.0 mmol) in anhydrous DCM or THF
(10 vol). Cool to -5°C to 0°C in an ice/salt bath.

» Base Addition: Add Triethylamine (TEA) (1.1 eq). Note: Inorganic bases like

are heterogeneous and can cause local hotspots; TEA is preferred for homogeneity.
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» Nucleophile Addition: Dissolve Morpholine (1.05 eq) in DCM. Add this solution dropwise over
30 minutes.

o Critical Checkpoint: Monitor internal temperature. Do not exceed 5°C.

e Reaction Monitoring: Stir at 0°C for 2 hours. Check TLC (Hexane/EtOAc 7:3).
o Target Rf: ~0.4
o Bis-product Rf: ~0.2 (If observed, stop reaction immediately).

o Workup: Wash with water (

) and Brine (

). Dry over

 Purification: Recrystallization from Ethanol/Water is superior to column chromatography for
removing trace bis-product.

Downstream Applications: The "Warhead" Utility

The 2-chloro group in the title compound is a versatile handle. It enables the synthesis of "Type
I" and "Type II" kinase inhibitors.

Functionalization Workflow

The following diagram depicts how the title compound is transformed into active drugs.
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Figure 2: Diversification pathways. Route A and B are the primary medicinal chemistry
applications.

Performance Data (Literature Aggregation)

* Yield: Optimized protocols yield 85-92% of the mono-substituted product.

 Stability: Solid is stable at room temperature. In solution (DMSO), the C2-Cl has a half-life of
>24h, but hydrolyzes rapidly in acidic aqueous media.

e Solubility: ~0.5 mg/mL in water (poor); >50 mg/mL in DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

